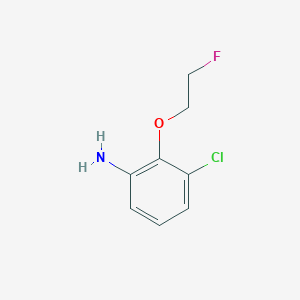

3-Chloro-2-(2-fluoroethoxy)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Organic Synthesis and Applied Chemistry

In applied chemistry, fluorinated anilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For example, the presence of a fluorine atom can block sites of metabolic degradation, prolonging the therapeutic effect of a drug. nih.gov Furthermore, the unique properties imparted by fluorine are leveraged in the design of liquid crystals, polymers, and other functional materials. researchgate.net The strategic incorporation of fluorine is a key tool for fine-tuning the properties of molecules to meet specific application demands. researchgate.net

Strategic Positioning of Halogenated Aniline Compounds in Advanced Chemical Building Blocks

Halogenated anilines, including those containing chlorine and fluorine, are strategically important as advanced chemical building blocks. osti.govnih.gov The halogen atoms serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Lam couplings, to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This reactivity allows for the construction of complex molecular architectures from simpler, readily available precursors.

The position of the halogen on the aniline ring dictates the regioselectivity of subsequent reactions, providing a powerful tool for directed synthesis. tohoku.ac.jp For instance, a halogen at a specific position can direct further substitution to a desired location on the aromatic ring. This level of control is crucial in the multi-step synthesis of complex target molecules, where precise assembly of molecular components is required. nih.govrsc.org The presence of multiple, different halogens on the same aniline ring, as in the case of 3-Chloro-2-(2-fluoroethoxy)aniline, offers the potential for sequential and selective functionalization, further enhancing its utility as a sophisticated building block.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to its unique combination of structural motifs, which suggests a high potential for novel applications. The presence of both a chloro and a fluoroethoxy group on the aniline scaffold presents an interesting case for studying the interplay of electronic and steric effects on the molecule's reactivity and properties. The chloro substituent offers a reactive site for various cross-coupling reactions, while the fluoroethoxy group can modulate the compound's lipophilicity and metabolic stability.

Academic research into this compound would likely focus on several key areas. Firstly, the development of efficient and selective synthetic routes to access this molecule would be a primary objective. Secondly, a thorough characterization of its physicochemical properties, including its pKa, solubility, and spectral data, would provide a fundamental understanding of its behavior. Finally, an exploration of its reactivity in a range of chemical transformations would unveil its potential as a versatile building block for the synthesis of new materials and biologically active compounds. The insights gained from such studies would contribute to the broader understanding of structure-property relationships in halogenated organic compounds.

Overview of Research Trajectories for this compound

Given the absence of direct research on this compound, research trajectories can be extrapolated from studies on analogous compounds. A likely starting point for research would be the development of a robust synthesis. This could potentially be achieved through the etherification of 3-chloro-2-aminophenol with a suitable 2-fluoroethylating agent, or through the reduction of a corresponding nitrobenzene (B124822) derivative.

Once synthesized, research would likely proceed to explore its utility in organic synthesis. This would involve investigating its participation in various cross-coupling reactions to form new C-C, C-N, and C-O bonds. The unique substitution pattern could lead to interesting regiochemical outcomes in these reactions. Furthermore, given the prevalence of fluorinated compounds in medicinal chemistry, another research trajectory would be to use this compound as a scaffold for the synthesis of novel bioactive molecules. This would involve derivatization of the amino group and the aromatic ring to generate a library of compounds for biological screening. The global aniline market is also a significant factor, with increasing demand for aniline derivatives in various industries. alliedmarketresearch.com

Scope and Objectives of the Scholarly Outline for this compound

This scholarly outline aims to provide a comprehensive overview of the chemical compound this compound, based on established principles of organic chemistry and an analysis of closely related structures. The primary objective is to present a scientifically rigorous and informative article that stimulates further academic and industrial interest in this promising molecule.

The scope of this article is strictly focused on the chemical aspects of the compound, including its structure, potential synthesis, and predicted properties and applications based on analogous compounds. It will not delve into dosage, administration, or safety profiles, as these are outside the purview of a chemical research-focused article. The content is structured to logically progress from the fundamental importance of its chemical class to the specific rationale for its investigation, providing a clear and authoritative resource for chemists and researchers.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Aniline Derivatives

| Property | 3-Chloroaniline (B41212) sigmaaldrich.comnih.gov | 3-Chloro-2-fluoroaniline (B1295074) sigmaaldrich.comnih.gov | 4-(2-fluoroethoxy)aniline uni.lu |

| Molecular Formula | C₆H₆ClN | C₆H₅ClFN | C₈H₁₀FNO |

| Molecular Weight | 127.57 g/mol | 145.56 g/mol | 155.18 g/mol |

| Boiling Point | 230.5 °C | 214 °C | Not Available |

| Melting Point | -10.4 °C | Not Available | Not Available |

| Density | 1.216 g/cm³ | 1.324 g/mL | Not Available |

| CAS Number | 108-42-9 | 2106-04-9 | 150586-54 |

Table 2: Spectroscopic Data of a Related Compound: 3-Chloro-2-fluoroaniline

| Spectroscopic Technique | Data sigmaaldrich.comnih.gov |

| ¹H NMR | Chemical shifts and coupling constants would be specific to the solvent used. Protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm), and the amine protons would appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would show distinct signals in the 110-150 ppm range. The carbon bearing the amino group would be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching of the amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 145, with a characteristic M+2 peak for the chlorine isotope. |

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

3-chloro-2-(2-fluoroethoxy)aniline |

InChI |

InChI=1S/C8H9ClFNO/c9-6-2-1-3-7(11)8(6)12-5-4-10/h1-3H,4-5,11H2 |

InChI Key |

OQZQWBDUZILNOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCF)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 Chloro 2 2 Fluoroethoxy Aniline

Historical Context of Aniline (B41778) and Fluoroethoxy Aniline Synthesis

The synthesis of aniline and its derivatives is a cornerstone of industrial and pharmaceutical chemistry. Historically, the primary route to aniline involved the reduction of nitrobenzene (B124822), a method still in widespread use. Over the years, synthetic chemists have developed a vast arsenal (B13267) of techniques to introduce a wide array of functional groups onto the aniline core.

The introduction of alkoxy groups, particularly those containing fluorine, is of significant interest due to the unique physicochemical properties they impart to molecules, such as altered lipophilicity and metabolic stability. The synthesis of fluoroalkoxy anilines has evolved from classical Williamson ether synthesis, which often requires harsh conditions, to more sophisticated transition metal-catalyzed methods. These modern techniques offer milder reaction conditions and broader substrate scope. The development of palladium- and copper-catalyzed C-O bond formation reactions has been particularly transformative in this field. nih.govnih.govorganic-chemistry.orgnih.gov

Precursor Selection and Optimization for the Synthesis of 3-Chloro-2-(2-fluoroethoxy)aniline

The primary halogenated benzenamine precursor for the target molecule is 3-chloroaniline (B41212). This compound is commercially available and can be synthesized by the reduction of m-chloronitrobenzene. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon or through the use of reducing agents like tin or iron in acidic media. chemistrysteps.com

For the synthesis of this compound, a more functionalized precursor such as 2-amino-6-chlorophenol (B183061) would be a key intermediate. This precursor can be synthesized through various routes, including the nitration of a protected phenol, followed by reduction of the nitro group and chlorination. The precise sequence of these steps is crucial to ensure the correct regiochemistry of the final product.

Alternatively, starting from 2,3-dichloroaniline, a selective nucleophilic substitution of one of the chlorine atoms could be envisioned, although controlling the regioselectivity might be challenging.

A plausible route to a suitable precursor is the nitration of 2-chlorophenol (B165306) to yield 2-chloro-6-nitrophenol, followed by the reduction of the nitro group to an amine.

| Precursor | Synthetic Method | Reference |

| 3-Chloroaniline | Reduction of m-chloronitrobenzene | |

| 2-Amino-6-chlorophenol | Nitration of 2-chlorophenol followed by reduction | N/A |

| 3-Chloro-4-fluoroaniline (B193440) | Hydrogenation of 3-chloro-4-fluoronitrobenzene | google.com |

| 3-Chloro-2-methylaniline (B42847) | Hydrogenation reduction of 6-chloro-2-nitrotoluene | patsnap.comgoogle.com |

The 2-fluoroethoxy moiety is introduced using a suitable reagent. The most common precursor for this side chain is 2-fluoroethanol (B46154). This alcohol can be activated in various ways to facilitate its reaction with the aniline precursor.

One common strategy is to convert 2-fluoroethanol into a more reactive electrophile, such as 2-fluoroethyl tosylate or 2-fluoroethyl mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270).

Another approach is to use a haloalkane, such as 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane, which can directly alkylate the phenolic oxygen of a suitable precursor.

| Intermediate | Preparation Method | Reagents |

| 2-Fluoroethyl tosylate | Reaction of 2-fluoroethanol with tosyl chloride | 2-fluoroethanol, tosyl chloride, pyridine |

| 2-Fluoroethyl mesylate | Reaction of 2-fluoroethanol with mesyl chloride | 2-fluoroethanol, mesyl chloride, pyridine |

| 1-Bromo-2-fluoroethane | Halogenation of 2-fluoroethanol | 2-fluoroethanol, HBr/H2SO4 |

Etherification Strategies for Incorporating the 2-Fluoroethoxy Moiety into this compound

The key step in the synthesis of this compound is the formation of the ether bond between the aniline ring and the 2-fluoroethoxy side chain. Several strategies can be employed for this transformation.

Nucleophilic aromatic substitution (SNAr) is a viable method for forming the ether linkage, particularly if the aromatic ring is activated by electron-withdrawing groups. fishersci.co.ukchemistrysteps.com In a potential synthetic route starting from a precursor like 2,6-dichloronitrobenzene, the more activated chlorine atom could be displaced by 2-fluoroethoxide. The reaction is typically carried out in a polar aprotic solvent such as DMSO or DMF and requires a base to generate the alkoxide from 2-fluoroethanol. fishersci.co.uk

The success of an SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. chemistrysteps.com An electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (a halogen) is generally required to facilitate the reaction. chemistrysteps.com

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds, offering milder conditions and broader applicability than classical methods.

Copper-Catalyzed Etherification (Ullmann Condensation): The Ullmann condensation is a classic method for forming aryl ethers, typically involving the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper. Modern variations of this reaction utilize catalytic amounts of a copper salt, often in the presence of a ligand. nih.govorganic-chemistry.org For the synthesis of this compound, a copper(I) salt like CuI or CuBr could be used to catalyze the reaction between a 2-amino-6-chlorophenol derivative and a 2-fluoroethoxy source. organic-chemistry.org The use of a base such as potassium carbonate or cesium carbonate is essential. nih.gov

Palladium-Catalyzed Etherification (Buchwald-Hartwig Etherification): The Buchwald-Hartwig amination is a well-established palladium-catalyzed cross-coupling reaction for forming C-N bonds. An analogous C-O coupling reaction, often referred to as Buchwald-Hartwig etherification, can be used to form aryl ethers. nih.gov This reaction typically employs a palladium catalyst, such as a complex of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky electron-rich phosphine (B1218219) ligand. nih.govnih.gov The reaction of a protected 2-amino-6-chlorophenol with 2-fluoroethanol in the presence of a palladium catalyst and a strong base would be a plausible route.

The choice between copper and palladium catalysis often depends on the specific substrates and the desired reaction conditions. Palladium catalysts are often more active, allowing for lower catalyst loadings and milder conditions, but copper catalysts can be more cost-effective. nih.govorganic-chemistry.org

| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |

| CuI | None | LiOt-Bu | Alcohol | 80-120 °C | organic-chemistry.org |

| (CuOH)₂CO₃ | Pyridine | K₂CO₃ | DMF | 90-130 °C | nih.gov |

| [Pd(allyl)Cl]₂ | tBuBippyPhos | KOPh | Toluene | Room Temp to 100 °C | nih.gov |

| Pd(OAc)₂ | Buchwald-type phosphine | NaOt-Bu | Toluene | 80-110 °C | N/A |

Regioselective Chlorination and Amination Approaches for this compound Synthesis

The successful synthesis of this compound hinges on the regioselective introduction of the chlorine atom and the amino group. The relative positioning of these groups (1,2,3-substitution pattern) presents a significant synthetic challenge.

Regioselective Chlorination:

Direct chlorination of a precursor like 2-(2-fluoroethoxy)aniline (B75154) is one potential route. The existing amino and alkoxy groups are both ortho-, para-directing for electrophilic aromatic substitution. To achieve the desired 3-chloro substitution (meta to the amine and ortho to the alkoxy group), specialized catalytic systems are necessary to override the powerful directing effect of the amine.

Approaches for the regioselective chlorination of anilines often employ specific reagents and catalysts to control the position of halogenation. While direct chlorination of unprotected anilines can lead to mixtures of ortho- and para-isomers, along with dichlorinated products, certain methods offer improved selectivity. rsc.org For instance, using copper(II) chloride (CuCl₂) can favor para-chlorination, though the mechanism is believed to involve oxidation of the aniline followed by chloride addition. rsc.org

Another strategy involves nitrone intermediates. The reaction of N-(4-substituted-aryl) nitrones with chlorinating agents like oxalyl chloride or thionyl chloride can lead to unexpected chlorination at the 3-position, forming products such as 3-chloro-4-alkoxyaniline. gavinpublishers.com This suggests that manipulation of functional groups can influence the regiochemical outcome of chlorination.

Amination via Nitro Group Reduction:

A more reliable and commonly employed strategy for introducing the amino group with precise control is through the reduction of a corresponding nitro-substituted precursor, such as 1-chloro-2-(2-fluoroethoxy)-3-nitrobenzene. This approach fixes the position of all substituents before the final amination step. The reduction of aromatic nitro compounds is a high-yielding and well-established transformation. youtube.comyoutube.com

Several catalytic systems are effective for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method, typically utilizing hydrogen gas (H₂) with a metal catalyst. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. youtube.comyoutube.com The reaction is often performed in solvents like methanol (B129727) or ethanol (B145695) under varying pressures of hydrogen. This method is generally preferred for its high efficiency and the benign nature of its primary byproduct, water. nih.gov

Metal/Acid Reduction: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.com The Fe/HCl system is a robust option for converting nitro groups to amines, especially if other functional groups sensitive to catalytic hydrogenation are present. youtube.com

The choice of reduction method can be critical to avoid unwanted side reactions, such as hydrodehalogenation (loss of the chlorine atom), which can occur with some catalytic hydrogenation systems.

Total Synthesis Approaches for this compound

A total synthesis for this compound can be designed from simple, commercially available starting materials. A plausible and efficient route would involve building the molecule by first establishing the ether linkage via a nucleophilic aromatic substitution (SₙAr) reaction, followed by the reduction of a nitro group.

A proposed total synthesis is outlined below:

Scheme 1: Proposed Total Synthesis of this compound

Step 1: Williamson-Type Ether Synthesis (SₙAr). The synthesis commences with a starting material such as 2,6-dichloronitrobenzene. This substrate is reacted with 2-fluoroethanol in the presence of a strong base, like sodium hydride (NaH), in an aprotic polar solvent such as dimethylformamide (DMF). The nitro group strongly activates the ortho position for nucleophilic aromatic substitution, facilitating the displacement of one chlorine atom by the 2-fluoroethoxide ion. This Williamson-type ether synthesis is generally effective for forming aryl ethers. masterorganicchemistry.comyoutube.comwvu.edu The product of this step is the intermediate, 2-chloro-6-(2-fluoroethoxy)nitrobenzene.

Step 2: Nitro Group Reduction. The intermediate nitro compound is then subjected to reduction to form the target aniline. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and clean reaction profile. nih.gov The nitro compound is dissolved in a suitable solvent, like ethanol, and treated with hydrogen gas in the presence of a catalyst, such as 10% Palladium on carbon (Pd/C). The reaction proceeds to selectively reduce the nitro group, yielding this compound with high purity.

This synthetic approach is advantageous as it uses the powerful directing effect of the nitro group to control the regiochemistry of the etherification step and employs a reliable final reduction step to furnish the desired amine.

Catalytic Systems and Reaction Conditions Optimization in the Synthesis of this compound

The optimization of catalytic systems and reaction conditions is paramount for maximizing yield, purity, and efficiency in the synthesis of this compound. The key transformations—chlorination and nitro group reduction—are highly dependent on the choice of catalyst and the environment in which the reaction is conducted.

Catalytic Nitro Group Reduction:

The reduction of the nitro intermediate is a critical step where catalyst selection impacts chemoselectivity and reaction efficiency. While various systems can achieve this transformation, catalytic hydrogenation is often favored.

| Catalytic System | Typical Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| H₂ / Pd/C | 1-50 bar H₂, 25-80 °C, MeOH or EtOH | High activity, good functional group tolerance. | Potential for hydrodehalogenation (loss of Cl). | youtube.com |

| H₂ / Pt/C | 1-50 bar H₂, 25-80 °C, various solvents | Highly active, less prone to dehalogenation than Pd. | Can reduce other functional groups (e.g., alkenes). | thieme-connect.de |

| H₂ / Raney Nickel | 1-50 bar H₂, 25-100 °C, MeOH or EtOH | Cost-effective, highly active. | Can be pyrophoric; may require careful handling. | youtube.com |

| H₂ / Ni-Ce Complex | 40 bar H₂, 60 °C, MeOH | Heterogeneous, easily recyclable, stable. | May require higher pressures/temperatures. | nih.gov |

| Fe / HCl | Reflux, aqueous EtOH or H₂O | Excellent for substrates sensitive to hydrogenation, avoids dehalogenation. | Stoichiometric waste (iron salts), harsh acidic conditions. | youtube.com |

Catalytic Regioselective Chlorination:

Should a synthetic route involving the direct chlorination of an aniline precursor be pursued, the choice of catalyst is crucial for directing the electrophile to the correct position. Research into the chlorination of unprotected anilines has shown that the solvent system can dramatically influence the reaction outcome.

| Catalytic System | Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| CuCl₂ (2-3 equiv.) | 36% aq. HCl | 60 °C, requires O₂ and gaseous HCl | Essential to supplement with O₂ and HCl gas to achieve good yields of para-chlorination. | beilstein-journals.orgnih.gov |

| CuCl₂ (2 equiv.) | Ionic Liquid (e.g., [HMIM]Cl) | 40-50 °C | High conversion (~90%) without the need for supplementary O₂ or HCl gas; operationally safer. | beilstein-journals.orgnih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy and Waste Reduction: The proposed total synthesis route (SₙAr followed by nitro reduction) is generally efficient. Catalytic hydrogenation for the reduction step is highly atom-economical, producing only water as a stoichiometric byproduct. nih.gov This is a significant improvement over classic metal/acid reductions (e.g., Fe/HCl), which generate large quantities of metal salt waste. nih.gov

Use of Safer Solvents and Reagents:

Catalysis over Stoichiometric Reagents: Employing catalytic methods for both chlorination and reduction steps aligns with green chemistry principles by reducing the amount of reagents required. ijtsrd.com

Safer Solvents: Research has demonstrated that for chlorination reactions, ionic liquids can serve as effective and safer alternatives to traditional solvent systems that may require hazardous supplementary gases like HCl. beilstein-journals.orgnih.gov For other steps, exploring the use of water or other benign solvents is a key green objective. acs.orgtandfonline.com

Alternative Energy Sources: Innovative approaches such as using sunlight as a clean and inexpensive energy source have been successfully applied to related reactions like the N-acetylation of anilines. rsc.orgrsc.org Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption, sometimes allowing for reactions to proceed without any solvent. tandfonline.com

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 2 Fluoroethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring in 3-Chloro-2-(2-fluoroethoxy)aniline

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The directing effects of the substituents—the ortho, para-directing amino and 2-fluoroethoxy groups, and the meta-directing (but ortho, para-deactivating) chloro group—determine the regioselectivity of these reactions.

Halogenation Reactions of this compound

The halogenation of this compound is anticipated to occur at the positions activated by the amino and fluoroethoxy groups and not deactivated by the chloro group. Based on the reactivity of similar compounds, bromination would likely yield substitution at the C4 and C6 positions. For instance, the bromination of the closely related 3-chloro-2-fluoroaniline (B1295074) has been shown to produce 5-bromo-3-chloro-2-fluoroaniline. This suggests that the primary sites for halogenation on this compound would be ortho and para to the activating amino group.

A plausible synthetic route for the bromination of this compound would involve the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

Table 1: Predicted Halogenation Products of this compound

| Starting Material | Reagent | Predicted Product(s) |

| This compound | N-Bromosuccinimide (NBS) | 4-Bromo-3-chloro-2-(2-fluoroethoxy)aniline and/or 6-Bromo-3-chloro-2-(2-fluoroethoxy)aniline |

| This compound | N-Chlorosuccinimide (NCS) | 4,6-Dichloro-2-(2-fluoroethoxy)aniline |

Nitration and Sulfonation of this compound

The nitration of anilines often requires protection of the highly reactive amino group to prevent oxidation and to control the regioselectivity. A common strategy involves the acylation of the amino group to form an acetanilide, followed by nitration and subsequent hydrolysis of the protecting group. chemicalbook.com For this compound, this would involve initial acetylation, followed by nitration, which is expected to occur at the position para to the activating acetamido group (C4). Subsequent hydrolysis would then yield the corresponding nitroaniline. For example, the nitration of 3-chloroaniline (B41212) is known to produce 5-chloro-2-nitroaniline (B48662) after a multi-step synthesis involving acylation, nitration, and hydrolysis. chemicalbook.com

Sulfonation of anilines is typically achieved by heating with concentrated sulfuric acid. For this compound, the sulfonic acid group is predicted to add at the C4 or C6 position, driven by the directing effect of the amino group.

Table 2: Predicted Nitration and Sulfonation Products of this compound

| Reaction | Reagents | Predicted Product |

| Nitration (with protection) | 1. Acetic anhydride2. Nitric acid/Sulfuric acid3. Hydrolysis | 4-Nitro-3-chloro-2-(2-fluoroethoxy)aniline |

| Sulfonation | Concentrated Sulfuric Acid, heat | This compound-4-sulfonic acid |

Nucleophilic Reactions Involving the Chloro and Fluoroethoxy Groups of this compound

The chloro and fluoroethoxy groups on the aniline ring can participate in nucleophilic substitution reactions, although the conditions required can be forcing.

Substitution of the Chloro Group in this compound

The chloro group, being a halogen, can be displaced by strong nucleophiles under specific conditions, such as high temperature or in the presence of a catalyst. The reactivity of the chloro group towards nucleophilic aromatic substitution is influenced by the electronic effects of the other substituents on the ring. In a related reaction, the chloro group in 3,4-dichloronitrobenzene (B32671) can be substituted by a phenoxide, followed by reduction of the nitro group to yield the corresponding aniline derivative. nih.gov This suggests that the chloro group in this compound could potentially be substituted by various nucleophiles, such as amines or alkoxides, likely requiring forcing conditions.

Reactivity of the Fluoroethoxy Moiety in this compound

The 2-fluoroethoxy group is generally stable. However, ether linkages can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, cleavage of the ether bond would likely result in the formation of 3-chloro-2-hydroxyaniline and 1-fluoro-2-haloethane, although this would require harsh reaction conditions.

Reactions of the Aniline Nitrogen in this compound

The lone pair of electrons on the aniline nitrogen makes it nucleophilic and basic, allowing it to participate in a variety of reactions, including acylation, alkylation, and diazotization.

Acylation of the amino group is a common transformation. For instance, N-chloroacetylation of anilines can be achieved using chloroacetyl chloride. scielo.br Similarly, this compound would be expected to react with acylating agents like acid chlorides or anhydrides to form the corresponding amides.

The aniline nitrogen can also undergo condensation reactions. A patent describes the reaction of a similar aniline with 2,6-difluorophenylacetonitrile (B1294410) and ammonium (B1175870) acetate (B1210297) to form a benzamidine (B55565) derivative, highlighting the nucleophilic character of the amino group in addition reactions.

Diazotization of the primary amino group to form a diazonium salt is another important reaction of anilines. This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups.

Table 3: Common Reactions of the Aniline Nitrogen in this compound

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acyl chloride or Anhydride | N-Acyl-3-chloro-2-(2-fluoroethoxy)aniline |

| Alkylation | Alkyl halide | N-Alkyl-3-chloro-2-(2-fluoroethoxy)aniline |

| Diazotization | Sodium nitrite, Hydrochloric acid | 3-Chloro-2-(2-fluoroethoxy)benzenediazonium chloride |

Acylation and Alkylation of the Amino Group

The primary amino group of this compound readily undergoes acylation and alkylation reactions. These transformations are fundamental in synthetic chemistry for installing protecting groups or for building more complex molecular architectures.

Acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. This reaction converts the primary amine into a more stable and less reactive secondary amide. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-acetylated derivative. This transformation is often employed to protect the amino group during subsequent reactions that might be incompatible with a free amine.

Alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation can be challenging to control and may lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium salt. More controlled methods, such as reductive amination, are often preferred for the synthesis of specific secondary or tertiary amine derivatives.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N) | N-(3-chloro-2-(2-fluoroethoxy)phenyl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | With or without a catalyst (e.g., H₂SO₄), often neat or in acetic acid | N-(3-chloro-2-(2-fluoroethoxy)phenyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | Solvent (e.g., DMF, Acetone), Base (e.g., K₂CO₃, NaH) | Mixture of N-methyl and N,N-dimethyl derivatives |

Diazotization and Subsequent Transformations of this compound

One of the most versatile transformations of primary aromatic amines is diazotization. youtube.com Treatment of this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the amino group into a diazonium salt. youtube.comgoogle.com The resulting 3-chloro-2-(2-fluoroethoxy)benzenediazonium salt is a valuable synthetic intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of a range of substituents onto the aromatic ring at the position of the original amino group.

Key transformations of the diazonium salt include:

Replacement by Halides: Reaction with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) introduces chloro, bromo, or iodo substituents, respectively.

Replacement by Cyano Group: Treatment with copper(I) cyanide (CuCN) yields the corresponding nitrile (a Sandmeyer reaction).

Replacement by Hydroxyl Group: Heating the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group, forming a phenol.

Replacement by Fluorine: The Balz-Schiemann reaction, involving the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt, can introduce a fluorine atom.

| Reaction | Reagents | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq) | 3-Chloro-2-(2-fluoroethoxy)benzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 1,2-Dichloro-3-(2-fluoroethoxy)benzene |

| Sandmeyer (Bromination) | CuBr | 1-Bromo-2-chloro-3-(2-fluoroethoxy)benzene |

| Sandmeyer (Cyamation) | CuCN | 2-Chloro-6-(2-fluoroethoxy)benzonitrile |

| Hydrolysis | H₂O, Heat | 3-Chloro-2-(2-fluoroethoxy)phenol |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chloro-substituent on the aromatic ring of this compound serves as a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Reactions of this compound Derivatives

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. nih.gov While aryl chlorides are generally less reactive than bromides or iodides, appropriate selection of palladium catalysts and ligands can facilitate their coupling. For this compound, the Suzuki-Miyaura reaction would typically involve coupling with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. The reaction is tolerant of many functional groups, making it highly valuable in complex molecule synthesis. nih.gov Ortho-substituted anilines are important structural motifs in many pharmacologically active compounds. nih.gov

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Alkylboronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water mixtures |

Heck and Sonogashira Coupling Reactions Involving this compound

The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for constructing new carbon-carbon double bonds. wikipedia.org

The Sonogashira coupling reaction joins the aryl chloride with a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes. Copper-free Sonogashira variants have also been developed. organic-chemistry.org

For both reactions, the reactivity of the C-Cl bond in this compound makes it a suitable substrate, allowing for the introduction of vinyl and alkynyl groups, respectively.

| Reaction | Coupling Partner | Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ with phosphine (B1218219) ligands | Et₃N, K₂CO₃ | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and Cu(I) co-catalyst (e.g., CuI) | Et₃N, Diisopropylamine | Disubstituted alkyne |

Buchwald-Hartwig Amination and Etherification Utilizing this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to couple it with another amine or to couple a primary or secondary amine to the chloro-substituted position of the aniline ring. The latter requires careful control of reaction conditions to favor reaction at the C-Cl bond over self-coupling or reaction at the existing amino group. The use of specialized phosphine ligands (e.g., XPhos, SPhos) is crucial for achieving high yields, particularly with less reactive aryl chlorides.

Similarly, the Buchwald-Hartwig etherification allows for the formation of diaryl ethers by coupling the aryl chloride with an alcohol or phenol. This provides a modern alternative to harsher methods like the Ullmann condensation. organic-chemistry.org

| Reaction Type | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Amination | Primary or Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | Diaryl or Alkylaryl amine |

| Etherification | Alcohol or Phenol | Pd catalyst, Phosphine ligand, Strong base | Diaryl or Alkylaryl ether |

Oxidation and Reduction Chemistry of this compound

The aniline functional group is susceptible to oxidation. Exposure to air or common oxidizing agents can lead to the formation of colored impurities and complex polymeric materials. This sensitivity means that reactions involving this compound often need to be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure product purity.

Regarding reduction, the aromatic ring, chloro-substituent, and ether linkage are generally stable under typical reducing conditions used in organic synthesis (e.g., sodium borohydride). The synthesis of this compound itself likely involves a reduction step, commonly the reduction of a corresponding nitro-aromatic precursor, such as 1-chloro-2-(2-fluoroethoxy)-3-nitrobenzene. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. The chloro and fluoroethoxy groups are typically inert to these reduction conditions. Reduction of the chloro group (hydrodechlorination) or the aromatic ring would require more forceful conditions, such as high-pressure hydrogenation at elevated temperatures.

Chemical Reactivity of this compound: Cycloaddition and Condensation Pathways

As of the latest available scientific literature and patent databases, specific, documented examples of cycloaddition and condensation reactions involving the chemical compound this compound (CAS No. 1702504-09-3) are not publicly detailed. sigmaaldrich.com While the aniline functional group is well-known to participate in a wide array of such transformations, dedicated research findings outlining these specific pathways for this particular substituted aniline have not been identified in comprehensive searches.

The reactivity of anilines in condensation and cycloaddition reactions is fundamental to the synthesis of numerous heterocyclic compounds. For instance, anilines are common starting materials in:

Condensation Reactions: These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are famously used in the synthesis of quinolines (e.g., Friedländer synthesis, Combes synthesis) and quinazolines. organic-chemistry.orgnih.gov Typically, this involves reacting the aniline with a dicarbonyl compound or a related derivative.

Cycloaddition Reactions: The aniline moiety can be transformed into other functional groups, such as an azide (B81097), which can then participate in cycloaddition reactions. The Huisgen [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prominent example of this type of transformation. organic-chemistry.orgnih.gov

However, for the specific compound This compound , no studies detailing its use in these or other related cycloaddition or condensation reactions were found. The electronic and steric effects of the chloro, and particularly the 2-fluoroethoxy substituents, would undoubtedly influence the reactivity of the aniline nitrogen and the aromatic ring compared to simpler anilines, but without experimental data, any discussion remains speculative.

Further investigation and publication in the field of synthetic chemistry are required to elucidate and document the specific cycloaddition and condensation reaction pathways available to this compound.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 2 Fluoroethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chloro-2-(2-fluoroethoxy)aniline

NMR spectroscopy would be indispensable for mapping the precise arrangement of atoms within the molecule.

Proton NMR (¹H NMR) Analysis for Structural Assignment

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. It would be expected to show signals corresponding to the aromatic protons on the substituted aniline (B41778) ring and the protons of the 2-fluoroethoxy group. The coupling patterns of the aromatic protons would be crucial in confirming the 1,2,3-substitution pattern on the benzene (B151609) ring. The ethoxy group protons would likely appear as two multiplets, with their coupling to each other and to the fluorine atom providing key structural information.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons and the aliphatic carbons of the fluoroethoxy side chain. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

Fluorine-19 NMR (¹⁹F NMR) for Fluoroethoxy Moiety Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, this would provide a specific signal for the fluorine atom in the fluoroethoxy group. The chemical shift and coupling to the adjacent methylene (B1212753) protons (²JHF) would be definitive for the characterization of this moiety.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional NMR experiments are vital for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, for instance, between the protons on the fluoroethoxy chain and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the connection of the fluoroethoxy group to the aniline ring at the C-2 position and for assigning the quaternary carbons.

Mass Spectrometry (MS) Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This measurement would allow for the calculation of the elemental composition, providing definitive confirmation of the molecular formula, C₈H₉ClFNO. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum.

Without access to the actual spectral data from these experiments, any further elaboration would be speculative and would not meet the required standards of a scientific article.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a critical tool for elucidating the structure of a molecule by analyzing the mass-to-charge ratio of its fragments. For this compound, a detailed fragmentation analysis would involve identifying the molecular ion peak and the subsequent daughter ions. The presence of chlorine and its isotopic pattern (35Cl and 37Cl) would be expected to produce characteristic M+ and M+2 peaks.

Key fragmentation pathways would likely involve:

Cleavage of the C-O bond of the ethoxy group.

Loss of the fluoroethyl side chain.

Fission of the aromatic ring.

Elimination of HCl.

A comprehensive analysis would require a high-resolution mass spectrum to confirm the elemental composition of each fragment.

Table 1: Hypothetical Major Mass Spectral Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Information |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both IR and Raman techniques, provides invaluable information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

N-H stretching of the primary amine group, typically in the range of 3300-3500 cm-1.

C-H stretching of the aromatic ring and the aliphatic ethoxy group.

C-O-C stretching of the ether linkage.

C-F stretching of the fluoroethoxy group.

C-Cl stretching on the aromatic ring.

Aromatic C=C stretching and bending vibrations.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| N-H (Amine) | Data Not Available | Stretch |

| C-H (Aromatic) | Data Not Available | Stretch |

| C-H (Aliphatic) | Data Not Available | Stretch |

| C=C (Aromatic) | Data Not Available | Stretch |

| C-O (Ether) | Data Not Available | Stretch |

| C-F | Data Not Available | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would be anticipated to show absorption bands characteristic of a substituted benzene ring. The position and intensity of these bands are influenced by the electronic effects of the chloro, amino, and fluoroethoxy substituents. Analysis of the absorption maxima (λmax) would provide insights into the electronic structure of the molecule.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Solid-State Structure and Conformation

A successful crystallographic study of this compound would yield precise information on:

Bond lengths and angles.

The conformation of the fluoroethoxy side chain.

The planarity of the aniline ring.

Analysis of Intermolecular Interactions and Crystal Packing

This analysis would reveal how the molecules are arranged in the crystal lattice. Key interactions would likely include:

Hydrogen bonding involving the amine group.

Halogen bonding involving the chlorine atom.

π-π stacking interactions between the aromatic rings.

These interactions are fundamental to understanding the solid-state properties of the compound.

Table 3: Required Crystallographic Data for this compound

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Data Not Available |

| Space Group | The specific symmetry group of the crystal. | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | Data Not Available |

Computational and Theoretical Studies of 3 Chloro 2 2 Fluoroethoxy Aniline

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-Chloro-2-(2-fluoroethoxy)aniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with significant contributions from the electron-withdrawing chloro and fluoroethoxy groups. A hypothetical FMO analysis would calculate the precise energies and spatial distributions of these orbitals, offering insights into how the molecule would interact with electrophiles and nucleophiles.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -5.5 | Energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | Difference in energy between the HOMO and LUMO, related to the molecule's kinetic stability and chemical reactivity. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Surface (ESP) Analysis of this compound

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red or orange colors typically denote electron-rich, nucleophilic regions (negative potential), while blue colors indicate electron-poor, electrophilic regions (positive potential).

An ESP analysis of this compound would likely show a negative potential around the nitrogen atom of the amino group and the oxygen atom of the fluoroethoxy group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the area around the chlorine atom would exhibit a positive potential, indicating sites for nucleophilic interaction.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics of this compound

Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic structure of molecules. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, DFT can be employed to determine the most stable conformations (isomers that differ by rotation around single bonds) and the energy barriers between them.

A conformational analysis would involve systematically rotating the C-O and O-C bonds of the fluoroethoxy group and the C-N bond of the aniline moiety to map out the potential energy surface. This would reveal the global minimum energy structure, representing the most populated conformation, as well as other local minima and the transition states connecting them. These studies are crucial for understanding the molecule's shape and how it might interact with other molecules, such as receptors or enzymes.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations, as well as its interactions with a solvent or other molecules.

Simulating this compound in different environments, such as in a vacuum, in water, or in a nonpolar solvent, would reveal how the solvent affects its conformational preferences and dynamics. For instance, in a polar solvent like water, conformations that expose the polar amino and fluoroethoxy groups to the solvent would likely be favored. These simulations are essential for understanding the molecule's behavior in realistic chemical and biological settings.

Prediction of Spectroscopic Properties Using Computational Methods

Computational methods can accurately predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr These predictions are based on the calculated electron density around each nucleus and can help in assigning the peaks in an experimental NMR spectrum.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can also be calculated using DFT. dergipark.org.tr This information is useful for identifying the functional groups present in the molecule and confirming its structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. dergipark.org.tr This can provide information about the molecule's electronic structure and conjugation.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Hypothetical Value |

| ¹H NMR | Chemical Shift (ppm) of NH₂ | 3.5 - 4.5 |

| ¹³C NMR | Chemical Shift (ppm) of C-Cl | 120 - 130 |

| IR | Vibrational Frequency (cm⁻¹) of N-H stretch | 3300 - 3500 |

| UV-Vis | Wavelength of Maximum Absorption (λ_max) (nm) | 240 - 290 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Mechanistic Investigations of Reactions Involving this compound through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This allows for the determination of the reaction's feasibility, its kinetics (reaction rates), and its thermodynamics (energy changes).

Structure-Property Relationship (SPR) Studies of this compound Derivatives

The exploration of structure-property relationships (SPR) is fundamental in medicinal chemistry and materials science for designing molecules with desired characteristics. For derivatives of this compound, modifications to the aniline ring or the fluoroethoxy side chain can systematically alter its physicochemical and biological properties.

The basicity of the aniline nitrogen is a key property that is modulated by its substituents. Electron-withdrawing groups, such as nitro or additional halogen groups, would be expected to decrease the basicity of the aniline nitrogen. Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, would likely increase its basicity. ncert.nic.in

The lipophilicity, often estimated by LogP, is another critical parameter. The presence of the chloro and fluoroethoxy groups already imparts a degree of lipophilicity. Further halogenation or extension of the alkyl chain would increase this property, which could, in turn, affect solubility and membrane permeability.

The following table outlines the impact of different substituents on the properties of aniline derivatives, providing a framework for predicting the behavior of modified this compound structures.

| Substituent Group | Position | Expected Effect on Basicity | Expected Effect on Lipophilicity (LogP) |

|---|---|---|---|

| -NO2 | para | Decrease | Increase |

| -CH3 | para | Increase | Increase |

| -OCH3 | para | Increase | Increase slightly |

| -F | ortho | Decrease | Increase slightly |

| -Cl | meta | Decrease | Increase |

Unveiling the Synthetic Potential of this compound in Advanced Material Applications

The chemical compound this compound is a specialized aromatic amine that holds potential as a key building block in the synthesis of a variety of advanced materials. Its unique structure, featuring a chlorinated and fluorinated ethoxy-substituted aniline ring, offers a versatile platform for the development of complex molecules with tailored properties. This article explores the prospective applications of this compound as a synthetic intermediate, focusing on its role in agrochemical research, specialty polymers and coatings, and the synthesis of dyes and pigments.

Applications and Role As a Synthetic Intermediate for Advanced Materials

Role of this compound in the Synthesis of Dyes and Pigments

Development of Azo Dyes and Other Chromophores

This compound serves as a valuable precursor in the synthesis of azo dyes, a prominent class of synthetic colorants. The process begins with a diazotization reaction, where the primary amino group (-NH₂) on the aniline is converted into a diazonium salt (-N₂⁺) using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. unb.cayoutube.com This reaction is temperature-sensitive and usually carried out in an ice bath to prevent the unstable diazonium salt from decomposing. youtube.comcuhk.edu.hk

Once formed, the diazonium salt of this compound acts as an electrophile and is ready for the subsequent coupling reaction. unb.cacuhk.edu.hk This involves reacting the diazonium salt with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, naphthols, and other anilines. cuhk.edu.hknih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming the characteristic and chromophoric azo group (-N=N-), which links the two aromatic systems. cuhk.edu.hk The specific choice of the coupling partner is a key determinant of the final dye's color and properties. nih.gov

Impact on Color Properties and Stability

The substituents on the this compound backbone significantly influence the resulting azo dye's characteristics. The chloro and fluoroethoxy groups are electron-withdrawing, which can modulate the electronic distribution within the dye's conjugated system. This alteration affects the molecule's light absorption profile, specifically the wavelength of maximum absorbance (λmax), which in turn dictates the color.

The presence of halogens can also enhance the stability of the dye molecules. acs.org The strong carbon-chlorine and carbon-fluorine bonds contribute to increased thermal and photolytic stability, crucial properties for the longevity of colored materials. Furthermore, the fluoroethoxy group can impart a degree of hydrophobicity, which can influence the dye's solubility in various solvents and its affinity for different textile fibers.

Table 1: Influence of Substituents on Azo Dye Properties (Illustrative)

| Substituent Group | Electronic Effect | Potential Impact on λmax (Color) | Potential Impact on Stability |

| -Cl (Chloro) | Inductively Electron-Withdrawing | Can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift depending on position and other substituents. | Increases lightfastness and thermal stability. |

| -OCH₂CH₂F (Fluoroethoxy) | Inductively Electron-Withdrawing | Modulates the electronic properties of the aromatic ring, influencing the energy of the π-π* transitions and thus the color. | The C-F bond enhances thermal and chemical stability. |

| -N=N- (Azo) | Chromophore | The central component of the conjugated system responsible for color. | Can be susceptible to reductive cleavage under certain conditions. afirm-group.com |

Utilization of this compound in Electronic Materials Research

Organic Semiconductors and Optoelectronic Devices

Derivatives of halogenated and fluorinated anilines are explored as building blocks for organic semiconductors. The presence of fluorine-containing groups is a known strategy to alter the chemical properties of molecules, including stability and lipophilicity. nih.gov The specific electronic properties imparted by the chloro and fluoroethoxy groups in this compound make it a candidate for creating larger, conjugated systems capable of charge transport. The halogen atoms can influence intermolecular packing in the solid state, a critical factor for efficient charge mobility.

In the realm of optoelectronics, particularly for organic light-emitting diodes (OLEDs), aniline derivatives can be functionalized to create novel ligands for metal complexes. For instance, platinum(II) complexes featuring cyclometalating ligands derived from substituted anilines have been shown to be efficient phosphorescent emitters. acs.org The electronic effects of substituents on the aniline ring play a crucial role in modulating the electronic structures and tuning the emission wavelengths of these complexes. acs.org The fluoroethoxy group could also enhance the solubility of these materials, facilitating their deposition during the fabrication of devices.

Liquid Crystal Applications

While this compound is not itself a liquid crystal, it can be a structural component in the synthesis of mesogenic (liquid crystal-forming) molecules. The formation of liquid crystal phases is often driven by molecular shape anisotropy and specific intermolecular interactions. whiterose.ac.uk Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly being used to construct new liquid crystalline materials. researchgate.netresearchgate.net

By incorporating the this compound scaffold into larger molecules and leveraging the directional nature of halogen bonds, it is possible to design new supramolecular liquid crystals. researchgate.netcore.ac.uk The presence and degree of fluorination on the components can be used to fine-tune the halogen bond strength and thereby control the temperature range of the liquid crystal phase. researchgate.net The polarity introduced by both the chloro and fluoroethoxy substituents would be expected to influence the dielectric properties of any resulting liquid crystal materials, which is a key parameter for display applications.

This compound in Catalyst and Ligand Design for Organic Transformations

The amino group of this compound is a key functional handle for synthesizing ligands for metal-based catalysts. Substituted anilines are common starting materials for creating Schiff base ligands through condensation reactions with aldehydes or ketones. researchgate.netresearchgate.net These ligands can then coordinate with various transition metals, such as copper(II), to form complexes that catalyze organic reactions. acs.org

The electronic nature of the substituents on the aniline ring directly impacts the properties of the resulting ligand and, consequently, the catalytic activity of the metal complex. The electron-withdrawing chloro and fluoroethoxy groups on the this compound framework would make the aniline nitrogen less basic. In a corresponding ligand, this electronic pull would influence the electron density at the coordinated metal center, thereby modulating its reactivity and selectivity in catalytic processes. Such substituted aniline derivatives are used to create ligands for a variety of applications, including the synthesis of pharmaceutical intermediates.

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Scaffolds

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The functional groups on this compound make it a potential building block for such assemblies. The amino group can act as a hydrogen bond donor, while the ether oxygen and aromatic ring can act as acceptors and participate in π-stacking interactions, respectively.

Furthermore, the chlorine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). acs.org This interaction is increasingly utilized in crystal engineering and the design of functional materials. beilstein-journals.org Perhalogenated anilines, for example, have been shown to act as bifunctional donors of both hydrogen and halogen bonds in the formation of cocrystals. acs.org By designing more complex molecules derived from the this compound scaffold, it is possible to create host molecules for host-guest chemistry applications, where the size, shape, and electronic character of a binding cavity are precisely controlled to recognize and bind specific guest molecules. rsc.org

Advanced Analytical Techniques for 3 Chloro 2 2 Fluoroethoxy Aniline in Research and Development

Chromatographic Methods for Isolation and Purity Assessment of 3-Chloro-2-(2-fluoroethoxy)aniline

Chromatography stands as a cornerstone for the separation and analysis of organic compounds. For a substituted aniline (B41778) like this compound, a range of chromatographic techniques are applicable, each serving a distinct purpose in the research and development workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantification of this compound. The development of a robust HPLC method is critical for ensuring the quality of the compound in synthetic and research applications.

Research Findings: While specific HPLC methods for this compound are not extensively published, methods for closely related compounds like 3-chloro-4-fluoroaniline (B193440) and other chloroanilines provide a strong basis for method development. nih.govd-nb.inforesearchgate.net Reversed-phase HPLC is the most common approach. A typical method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter, as it affects the ionization state of the aniline functional group and thus its retention. bldpharm.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good resolution of the main compound from its impurities within a reasonable analysis time. bldpharm.com

Detection is commonly performed using a UV detector, set at a wavelength where the aniline chromophore exhibits strong absorbance. For related chloroanilines, detection wavelengths are often in the range of 230-250 nm. bldpharm.com For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (LC-MS) can be used as a detector. d-nb.inforesearchgate.net

A simple, rapid, and sensitive isocratic reversed-phase HPLC method was developed for the simultaneous determination of chlorhexidine (B1668724) and its degradation product, p-chloroaniline, in various pharmaceutical formulations. bldpharm.com This method utilized an XBridge C18 column with a mobile phase of acetonitrile and a pH 3.0 phosphate buffer, demonstrating the successful separation of a chloroaniline from other components. bldpharm.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Anilines

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 240 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of aniline derivatives, particularly for assessing volatile impurities or when the analyte itself is sufficiently volatile.

Research Findings: The United States Environmental Protection Agency (EPA) has established methods, such as Method 8131, for the determination of various aniline derivatives by gas chromatography. epa.gov These methods often utilize a fused silica (B1680970) capillary column, such as an SE-54, and a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds like anilines. epa.gov Alternatively, a mass spectrometer (GC-MS) can be used for definitive identification of the compound and its impurities. d-nb.infoepa.gov

For some aniline derivatives, direct analysis by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. In such cases, derivatization is employed to convert the aniline into a more volatile and less polar derivative. academicjournals.org However, for many halogenated anilines, direct injection is feasible. A study comparing GC/MS and LC/MS-MS for the trace analysis of anilines in groundwater demonstrated that GC/MS provides reliable quantification. d-nb.info

A typical GC method would involve a temperature program that starts at a lower temperature and ramps up to a higher temperature to elute the analytes based on their boiling points and interaction with the stationary phase.

Table 2: Typical Gas Chromatography (GC-MS) Parameters for Aniline Derivatives

| Parameter | Value/Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 amu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

Research Findings: The principle of TLC involves spotting the reaction mixture on a plate coated with a stationary phase (commonly silica gel) and developing the plate in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

The choice of eluent is crucial and is determined empirically to achieve a good separation between the starting materials, product, and any by-products. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is adjusted to obtain an Rf value (retention factor) for the product that is ideally between 0.3 and 0.5.

After development, the spots are visualized. Since anilines often absorb UV light due to the aromatic ring, they can be visualized under a UV lamp (at 254 nm). Additionally, specific staining reagents can be used to increase visibility, such as potassium permanganate (B83412) or ninhydrin (B49086) solutions, although ninhydrin is more specific for primary and secondary amines.

Table 3: Example TLC System for Monitoring a Reaction Producing a Substituted Aniline

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase | 3:1 Hexane:Ethyl Acetate (v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

| Expected Observation | Disappearance of starting material spot(s) and appearance of a new product spot with a distinct Rf value. |

Electrophoretic Techniques for Analysis of this compound

Electrophoretic techniques separate molecules based on their migration in an electric field. For ionizable compounds like anilines, capillary electrophoresis (CE) is a high-resolution analytical technique.

Research Findings: Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. In a typical CZE method for anilines, the analysis would be conducted in a fused-silica capillary filled with a buffer solution at a low pH (e.g., pH 2.5-4). At this pH, the amino group of this compound would be protonated, giving it a positive charge. When a high voltage is applied across the capillary, the positively charged analyte migrates towards the cathode. Separation from other components occurs based on differences in their charge-to-size ratios.

Research on the separation of aniline derivatives has shown that modifying the inner surface of the fused-silica capillary can significantly improve separation efficiency and selectivity. For instance, coating capillaries with acid-treated single-walled carbon nanotubes has been demonstrated to provide excellent baseline separation of a mixture of seven nitrogen-containing aromatic compounds. nih.gov Another study developed a sensitive method for determining chloroanilines in water samples using hollow fiber-based liquid-phase microextraction followed by capillary electrophoresis with amperometric detection. researchgate.net These studies highlight the adaptability and power of CE for the analysis of substituted anilines.

Table 4: General Capillary Zone Electrophoresis (CZE) Conditions for Aniline Derivatives

| Parameter | Value/Condition |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Quantitative Spectroscopic Methods for Determination of this compound in Research Samples

Quantitative spectroscopic methods, particularly UV-Vis spectrophotometry, offer a straightforward and rapid means of determining the concentration of an analyte in a solution, provided the sample matrix is simple and free of interfering substances.

Research Findings: The determination of concentration using UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax), which for substituted anilines typically falls in the UV range. The presence of the chloro, fluoro, and ethoxy groups will influence the exact position of the λmax.

For more complex samples where other components may absorb at the same wavelength, UV-Vis spectroscopy is often coupled with a separation technique. The UV detector in an HPLC system is a prime example of this hyphenated approach, allowing for the quantification of the analyte after it has been chromatographically separated from interfering species.

While a specific spectrum for this compound is not available, data for the closely related 3-chloro-2-fluoroaniline (B1295074) shows characteristic IR and Raman spectra which confirm the presence of the substituted benzene (B151609) ring and the amine group. nih.gov Spectroscopic techniques like NMR and mass spectrometry are invaluable for structural elucidation, which is a prerequisite for developing quantitative methods. researchgate.netnih.gov

Table 5: Hypothetical UV-Vis Spectroscopic Data for Quantitative Analysis

| Parameter | Value |

| Solvent | Ethanol (B145695) |

| Wavelength of Max. Absorbance (λmax) | ~245 nm and ~290 nm (Estimated) |

| Molar Absorptivity (ε) at λmax | To be determined experimentally |

| Calibration Range | 1 - 20 µg/mL |